molecular formula C26H26N2O3 B215656 N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Katalognummer B215656
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: RMWSJUFPGVUPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide, also known as DPI-3290, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of neurotransmitter signaling in the brain. By inhibiting the activity of PDE10A, N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide may have an effect on neurotransmitter signaling and thus affect various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have an effect on dopamine and cAMP signaling in the brain. It has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure and heart rate.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has been found to have a high degree of selectivity for PDE10A. This means that it may have fewer off-target effects than other compounds that inhibit PDE10A. However, one limitation of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. One area of research could be the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. Another area of research could be the study of the effects of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide on other physiological systems, such as the immune system. Additionally, further research could be conducted on the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide in various diseases and conditions.

Synthesemethoden

The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a catalyst to form 3,4-dimethylcinnamic acid. The next step involves the reaction of 3,4-dimethylcinnamic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole in the presence of a base to form N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied include cancer research, neurobiology, and cardiovascular research.

Eigenschaften

Produktname

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Molekularformel

C26H26N2O3

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H26N2O3/c1-15-8-11-20(12-16(15)2)27-24(29)21(13-17-6-4-3-5-7-17)28-25(30)22-18-9-10-19(14-18)23(22)26(28)31/h3-12,18-19,21-23H,13-14H2,1-2H3,(H,27,29)

InChI-Schlüssel

RMWSJUFPGVUPNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.